molecular formula C13H12O4 B13591069 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid

2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid

Cat. No.: B13591069
M. Wt: 232.23 g/mol
InChI Key: PSUIUSGFUHPCTN-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxyl group and a methoxy group attached to a naphthalene ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-1-naphthol and bromoacetic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or scavenging of free radicals.

Comparison with Similar Compounds

  • 2-Hydroxy-2-(2-hydroxy-1-naphthyl)acetic Acid
  • 6-Methoxy-1-naphthylacetic Acid
  • 7-Hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic Acid

Comparison:

  • 2-Hydroxy-2-(2-hydroxy-1-naphthyl)acetic Acid: Similar in structure but with a hydroxyl group at a different position, leading to different reactivity and biological activity.
  • 6-Methoxy-1-naphthylacetic Acid: Contains a methoxy group at a different position, affecting its chemical properties and applications.
  • 7-Hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic Acid: A reduced form of naphthalene with different chemical and biological properties.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2-hydroxy-2-(4-methoxynaphthalen-1-yl)acetic acid

InChI

InChI=1S/C13H12O4/c1-17-11-7-6-10(12(14)13(15)16)8-4-2-3-5-9(8)11/h2-7,12,14H,1H3,(H,15,16)

InChI Key

PSUIUSGFUHPCTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(C(=O)O)O

Origin of Product

United States

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